5-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
Description
5-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a synthetic organic compound belonging to the benzothiazole class. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure, which are known for their diverse biological activities. This particular compound features a piperazine ring substituted with a 2,4-dimethoxybenzoyl group, and a benzothiazole ring substituted with a chlorine atom and a methyl group.
Properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-13-16(22)6-7-18-19(13)23-21(29-18)25-10-8-24(9-11-25)20(26)15-5-4-14(27-2)12-17(15)28-3/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRBRTVQMOYBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multi-step organic reactions:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorine and Methyl Groups: Chlorination and methylation of the benzothiazole ring can be achieved using reagents such as thionyl chloride and methyl iodide, respectively.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzothiazole derivative reacts with piperazine in the presence of a base.
Addition of the 2,4-Dimethoxybenzoyl Group: The final step involves acylation of the piperazine nitrogen with 2,4-dimethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to an alcohol.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, benzothiazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound, with its piperazine and benzoyl functionalities, is investigated for its potential as a therapeutic agent.
Medicine
In medicine, derivatives of this compound are studied for their potential use as drugs targeting neurological disorders, given the piperazine moiety’s known activity on neurotransmitter receptors.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, owing to the benzothiazole core’s ability to participate in conjugated systems.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, modulating their activity, while the benzothiazole core can intercalate with DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one: Similar structure but with a hydroxyethyl group.
5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Contains a furan ring and a prop-2-ynyl group.
Uniqueness
The uniqueness of 5-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzothiazole and piperazine rings, along with the 2,4-dimethoxybenzoyl group, makes it a versatile compound for various applications in research and industry.
Biological Activity
5-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a synthetic compound belonging to the benzothiazole class. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 437.93 g/mol. The structure includes a benzothiazole core, a chloro substituent, and a piperazine moiety linked to a dimethoxybenzoyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.93 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1105199-61-8 |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazoles exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antiviral Properties
The compound has also been evaluated for its antiviral activity. Research indicates that certain benzothiazole derivatives can inhibit viral replication by interfering with viral entry into host cells or by disrupting viral protein synthesis. This potential makes it a candidate for further investigation in antiviral drug development.
Anticancer Effects
One of the most promising areas of research for this compound is its anticancer properties. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The proposed mechanisms include the modulation of signaling pathways involved in cell proliferation and survival.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
- Receptor Binding : It might bind to specific receptors influencing cellular responses.
- DNA Interaction : Some studies suggest that benzothiazoles can intercalate with DNA, affecting replication and transcription processes.
Study 1: Antiproliferative Activity
A study published in Chemistry & Biology evaluated the antiproliferative effects of several benzothiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cells (IC50 values in the low micromolar range) .
Study 2: Antioxidant Properties
Another investigation assessed the antioxidant potential of various benzothiazole derivatives using DPPH and ABTS assays. The results showed that certain compounds demonstrated strong radical scavenging activity, indicating their potential as therapeutic agents for oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
